Folpet

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in organic solvents.

87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol

In water, 0.8 mg/L at room temperature

0.0008 mg/mL at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Folpet is a well-established fungicide used in agriculture since the 1950s []. Scientific research on Folpet primarily focuses on its effectiveness in controlling fungal diseases in various crops. Here's a breakdown of its applications:

Disease Control

Extensive research has been conducted to evaluate Folpet's efficacy against a broad spectrum of fungal diseases. Studies demonstrate its success in controlling diseases like cherry leaf spot, rose black spot, apple scab, and various mildews affecting fruits, vegetables, flowers, and ornamentals [].

Mode of Action

Scientific inquiry has explored Folpet's mechanism for inhibiting fungal growth. Research suggests it acts as a protective fungicide by disrupting the normal cell division process in fungi [].

Integrated Pest Management (IPM)

Modern agricultural practices emphasize integrated pest management (IPM) strategies. Research has shown that Folpet can be a valuable tool within IPM programs when used preventatively, before fungal establishment, and often in combination with other fungicides to reduce the risk of resistance development [].

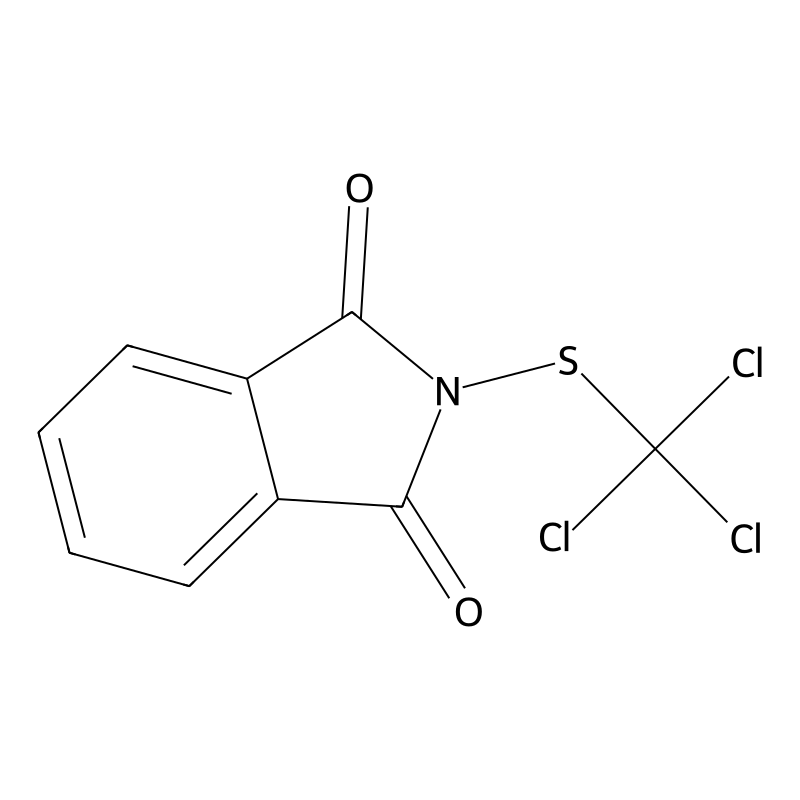

Folpet, known chemically as N-(trichloromethylthio)phthalimide, is a synthetic fungicide derived from phthalimide and trichloromethylsulfenyl chloride. It appears as a white crystalline solid, although commercial samples may appear brown due to impurities. The molecular formula of Folpet is C₉H₄Cl₃NO₂S, and it has a melting point ranging from 179 to 180 °C. Its solubility in water is low, at approximately 0.8 mg/L, while it shows moderate solubility in various organic solvents .

Folpet undergoes hydrolysis in aqueous solutions, with the rate of reaction being pH-dependent. In alkaline conditions, it decomposes rapidly, yielding products such as carbon dioxide, hydrochloric acid, hydrogen sulfide, phthalamic acid, and phthalic acid. The compound can also react with thiols, leading to the formation of thiophosgene, a highly reactive metabolite .

Key Reactions- Hydrolysis:

- In alkaline conditions:

- Reaction with Thiols:

- In alkaline conditions:

Folpet is primarily used as a fungicide in agricultural settings to control fungal diseases on crops such as grapes and vegetables. It is effective against a range of pathogens and is often applied through spraying methods. Its unique chemical structure allows it to remain effective even under varying environmental conditions .

Studies have shown that Folpet interacts with proteins and thiols within biological systems. These interactions can lead to the formation of reactive metabolites that may pose risks under certain conditions. Research indicates that while Folpet can be mutagenic in vitro, its rapid degradation reduces potential risks in living organisms .

Several compounds share structural similarities or functional roles with Folpet:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Captan | C₈H₁₃Cl₃N₁O₄S | Also contains trichloromethylsulfenyl; known for its broad-spectrum activity but has shown some resistance issues. |

| Thiram | C₁₄H₁₈N₂S₄ | A dithiocarbamate fungicide; effective against seed-borne diseases but has different chemical properties compared to Folpet. |

| Mancozeb | C₆H₆MnN₂S₄ | A combination of zinc and manganese; used primarily for its protective action against various fungal pathogens. |

Uniqueness of Folpet: Unlike many other fungicides, Folpet's stability under dry conditions and its specific degradation pathways make it particularly effective against certain fungi without widespread resistance development.

Physical Description

Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2]

Solid

WHITE CRYSTALS.

White crystals.

Color/Form

Light colored powder

Colorless crystals

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Vapor Density

Density

LogP

log Kow = 2.85

2.85

Decomposition

Melting Point

350.6

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C

Vapor pressure, Pa at 20 °C:

1.57x10(-7)

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

In a comparative metabolic fate and biochemical effects study, both rats and mice each received a single oral gavage dose of (14)C-labeled folpet. Two hours after dosing, the majority of the radioactivity in the contents of the gastrointestinal tract at the high dose was in the stomach as unchanged folpet. ... Unchanged folpet was present in the cecum of mice, but not rats, at the highest dose indicating that this dose was close to the animal's maximum capacity to degrade folpet. The pulse dose passed through the gastrointestinal tract of the mouse more rapidly than did the dose in rats. ... Radioactivity was rapidly excreted by all routes with most of the dose of (14)C eliminated within 24 hours.

An oral metabolism study was conducted in Sprague Dawley rats. Folpet was readily and extensively absorbed and rapidly excreted in the urine. There was no accumulation of folpet detected during the 5 days after dosing. The major fecal metabolite was phthalamic acid

A dermal absorption study in rats indicates folpet is minimally absorbed. An absorption of 2.7% over 72 hours exposure was determined for folpet.

For more Absorption, Distribution and Excretion (Complete) data for FOLPET (7 total), please visit the HSDB record page.

Metabolism Metabolites

... Folpet is extensively altered in mammalian and avian systems through a combination of enzymatic as well as nonenzymatic chemical reactions. Two complemetry processes, hydrolysis and thiol interactions, initially split the fungicide into /its/ imide ring and trichloromethylthio complex. Subsequent reactions, some of which may be enzymatic, produce a series of imide-based degradates and thiophosgene-mediated products. The reactions are rapid and nearly all material is eliminated from the animal within 24-48 hr; there is no accumulation of either imide or side chain.

Following dosing of /livestock with/ (14)C-benzene-labeled folpet, most of the radioactivity was excreted in urine and feces. ... Analysis of radioactivity in tissue and milk samples showed the presence of phthalamic acid and phthalimide. The results of the ruminant metabolism study suggest that folpet is degraded by loss of the one carbon trichloromethyl moiety. This part of the molecule becomes extensively metabolized and the radiolabeled carbon becomes incorporated into thiazolidine and natural products. The remaining phenyl labeled part of the molecule is mostly metabolized to phthalimide and phthalamic acid.

In a comparative metabolic fate and biochemical effects study, both rats and mice each received a single oral gavage dose of (14)C-labeled folpet. ... No breakdown of the compound by cleavage of the trichloromethylthio side chain (where the (14)C label was positioned) was apparent in either the rat or mouse. The contents of sections of the intestinal tract contained primarily reaction products of thiophosgene. ... The metabolites identified in the contents of the intestine and in the walls were glutathione conjugates of thiophosgene, partially degraded derivatives of the conjugate, thiazolidine and a disulfonic acid.

For more Metabolism/Metabolites (Complete) data for FOLPET (7 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

Hazard Classes and Categories -> Carcinogens

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

FUNGICIDES

Methods of Manufacturing

Synthesized commerically by the reaction of perchloromethylmercaptan with sodiumphthalimide in a cold aqueous system.

Produced by the reaction of potassium salt of phthalimide with trichloromethansulfenyl chloride in organic solvents.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies folpet as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Incompatible with strongly alkaline materials.

Analytic Laboratory Methods

AOAC Method 977.03. Folpet in pesticide formulations. Liquid chromatography method. Applicable to dry formulations contg folpet as only active ingredients and to folpet combination formulations except those contg propargite or Me parathion.

GC ANALYSIS OF PHALTAN.

Two multiresidue methods, the Mills method and the Luke method, were evaluated for the determination of folpet in selected fruits and vegetables fortified with levels of 0.2-5.9 ppm. The analyte was quantitated by GC with ECD, using a column of 5% SP-2401 on 100-120 mesh Supelcoport. Recovery of folpet ranged from 90-93% by the Mills procedure and from 81 to 106% by the Luke method modified to include additional solvent elution of the optional Florisil column.

For more Analytic Laboratory Methods (Complete) data for FOLPET (10 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry ventilated place. Protect from excessive heat. Keep locked up. Keep containers tightly closed. Keep only in the original container in ... Keep containers dry. To prevent contamination, store this product away from food or feed. Keep away from heat, fire and sparks.. /Folpan 80 WDG Fungicide/

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Compatible with most pesticides ... .

Stable, except under alkaline conditions.